

Application Notes and Protocols: Determination of Triphenylmethyl Sodium Concentration by Titration

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Compound of Interest

Compound Name: Triphenylmethyl sodium

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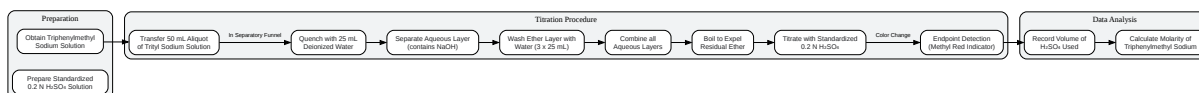
Introduction

Triphenylmethyl sodium (Trityl sodium, $(\text{C}_6\text{H}_5)_3\text{CNa}$) is a powerful, non-nucleophilic base utilized in a variety of organic synthesis applications, including deprotonation reactions and as an initiator in anionic polymerization.^{[1][2]} Accurate determination of its concentration in solution is critical for stoichiometric control in sensitive chemical transformations. This document provides a detailed protocol for the determination of **Triphenylmethyl sodium** concentration using a straightforward and reliable acid-base titration method.

The principle of this method involves the quenching of an aliquot of the **Triphenylmethyl sodium** solution with water. This reaction quantitatively converts **Triphenylmethyl sodium** to triphenylmethane and sodium hydroxide (NaOH). The resulting sodium hydroxide is then titrated with a standardized solution of a strong acid, such as sulfuric acid (H_2SO_4), to a distinct endpoint using a suitable indicator.^{[1][3]}

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.



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Caption: Workflow for the titration of **Triphenylmethyl sodium**.

Experimental Protocol

This protocol is adapted from the established procedure outlined in Organic Syntheses.[3]

Materials and Reagents

- **Triphenylmethyl sodium** solution in ether
- Standardized 0.2 N Sulfuric Acid (H_2SO_4) solution
- Deionized water
- Methyl red indicator solution
- Separatory funnel (100 mL or larger)
- Burette (50 mL)
- Pipette (50 mL)
- Erlenmeyer flask (250 mL)
- Beakers

- Heating plate or Bunsen burner
- Boiling chips

Procedure

- **Sample Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), carefully transfer a 50.0 mL aliquot of the **Triphenylmethyl sodium** ether solution into a separatory funnel containing 25 mL of deionized water.[3]
- **Quenching and Extraction:** Stopper the separatory funnel and shake vigorously, ensuring to vent frequently to release any pressure buildup. The deep red color of the **Triphenylmethyl sodium** should disappear as it reacts with water to form colorless triphenylmethane and sodium hydroxide. Allow the layers to separate.
- **Separation of Aqueous Layer:** Drain the lower aqueous layer, which contains the sodium hydroxide, into a clean Erlenmeyer flask.[3]
- **Washing:** Wash the remaining ether layer in the separatory funnel with three successive 25 mL portions of deionized water. Combine all aqueous washings with the initial aqueous layer in the Erlenmeyer flask.[3]
- **Removal of Ether:** Add a few boiling chips to the combined aqueous solutions in the Erlenmeyer flask and gently boil the solution to expel any dissolved ether.[3]
- **Titration Setup:** Cool the solution to room temperature. Add 2-3 drops of methyl red indicator to the flask. The solution should turn yellow.
- **Titration:** Fill a burette with the standardized 0.2 N sulfuric acid solution and record the initial volume. Titrate the sodium hydroxide solution in the Erlenmeyer flask with the sulfuric acid until the indicator changes from yellow to a persistent red endpoint.[3]
- **Data Recording:** Record the final volume of the sulfuric acid solution used. Repeat the titration at least two more times with fresh aliquots of the **Triphenylmethyl sodium** solution to ensure accuracy and reproducibility.

Data Presentation and Calculations

The concentration of the **Triphenylmethyl sodium** solution can be calculated using the following formula:

$$\text{Molarity of Triphenylmethyl Sodium (M)} = (\text{Volume of H}_2\text{SO}_4 \text{ (L)} \times \text{Molarity of H}_2\text{SO}_4 \text{ (mol/L)}) / \text{Volume of Triphenylmethyl Sodium aliquot (L)}$$

The results of the titrations should be recorded in a clear and organized manner.

Trial	Volume of Triphenylmethyl Sodium Solution (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of 0.2 N H ₂ SO ₄ Used (mL)	Calculated Molarity (M)
1	50.0				
2	50.0				
3	50.0				
Average					

Safety Precautions

- **Triphenylmethyl sodium** is highly reactive and pyrophoric. It reacts violently with water and is sensitive to air and moisture. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Handle sulfuric acid with care as it is corrosive.
- Ether is highly flammable. Ensure there are no open flames or ignition sources nearby. Perform the experiment in a well-ventilated fume hood.

By following this detailed protocol, researchers can accurately and reliably determine the concentration of their **Triphenylmethyl sodium** solutions, ensuring precise control over their chemical reactions.

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References

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